1,2,4-Cyclohexanetricarboxylic acid chemical structure and properties
1,2,4-Cyclohexanetricarboxylic acid chemical structure and properties
An In-depth Technical Guide to 1,2,4-Cyclohexanetricarboxylic Acid: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
1,2,4-Cyclohexanetricarboxylic acid (CHTA) is a saturated cycloaliphatic tricarboxylic acid that serves as a versatile building block in polymer science and chemical synthesis. Derived from the hydrogenation of trimellitic acid, its non-planar, cyclic structure imparts unique properties such as enhanced thermal stability, weatherability, and flexibility to a variety of materials. This guide provides a detailed exploration of CHTA's chemical structure, stereoisomerism, physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its utility for researchers in materials science and drug development.
Chemical Structure and Stereoisomerism
1,2,4-Cyclohexanetricarboxylic acid possesses a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions. Its molecular formula is C₉H₁₂O₆, and it has a molecular weight of approximately 216.19 g/mol .[1] The presence of three chiral centers at carbons 1, 2, and 4 gives rise to a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.
The spatial arrangement of the carboxyl groups relative to the plane of the cyclohexane ring (cis or trans) defines the diastereomers. These isomers exhibit distinct physical properties and reactivity profiles. The most commercially significant and studied isomer is the all-cis configuration, systematically named (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic acid, which is produced via stereoselective hydrogenation of trimellitic acid.[2]
The chair conformation of the cyclohexane ring is the most stable. The substituents (carboxyl groups) can occupy either axial (a) or equatorial (e) positions. The relative stability of the isomers is influenced by the steric strain arising from 1,3-diaxial interactions, with isomers favoring equatorial positions for the bulky carboxyl groups being more stable.
Caption: Logical relationship of CHTA and its stereoisomers.
Physicochemical Properties
The physical and chemical properties of CHTA are highly dependent on its specific isomeric form. Data is most readily available for the all-cis (1α,2α,4α) isomer due to its common synthesis route.[3]
Table 1: Physicochemical Properties of 1,2,4-Cyclohexanetricarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₆ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | White to off-white powder or crystal | [3] |
| Melting Point | Data not readily available (related cis-1,3,5 isomer melts at 211-215 °C) | [4] |
| Boiling Point | 470.1 ± 45.0 °C (Predicted) | N/A |
| Density | 1.509 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol | [3] |
| pKa₁ | 3.72 ± 0.47 (Predicted for one carboxyl group) | [3] |
Note: Experimental data for many properties, especially for mixed or non-cis isomers, is sparse in public literature. The pKa values for the second and third dissociations are expected to be higher.
Synthesis and Industrial Production
The primary industrial route to 1,2,4-cyclohexanetricarboxylic acid, particularly the all-cis isomer, is the catalytic hydrogenation of trimellitic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.[2]
Caption: Workflow for the synthesis of CHTA via hydrogenation.
Experimental Protocol: Hydrogenation of Trimellitic Acid[2]
This protocol is synthesized from methodologies described in the patent literature and represents a standard approach for this conversion.
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Reactor Charging : A high-pressure, glass-lined stainless steel autoclave is charged with trimellitic acid (1 part by weight).
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Solvent and Catalyst Addition : A suitable solvent, such as a 1:1 mixture of tetrahydrofuran (THF) and water (approx. 12 parts by volume), is added to dissolve the trimellitic acid. The catalyst, typically 5% Rhodium on a high-surface-area carbon support (approx. 0.2 parts by weight), is then added to the slurry. The choice of a high-surface-area support (>940 m²/g) is critical for maximizing catalyst activity and achieving high conversion rates.
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Hydrogenation Conditions : The autoclave is sealed and purged with an inert gas before being pressurized with molecular hydrogen to a pressure of 1000-2000 psig. The reaction mixture is heated to a temperature between 50°C and 150°C with vigorous stirring.
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Reaction Monitoring : The reaction is monitored by analyzing aliquots for the disappearance of the starting material.
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Work-up : Upon completion, the reactor is cooled, and the pressure is vented. The reaction mixture is filtered to remove the heterogeneous catalyst.
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Product Isolation : The solvent is removed from the filtrate under reduced pressure. The resulting solid crude product can be purified by recrystallization to yield the final cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid.
Reactivity and Key Chemical Transformations
The chemistry of CHTA is dominated by its three carboxylic acid groups. It undergoes typical reactions such as esterification, amidation, and reduction.
A particularly important transformation is the intramolecular dehydration (anhydride formation) of isomers containing cis-1,2-dicarboxylic acid moieties. Heating CHTA, especially the all-cis isomer, with a dehydrating agent or by simple thermal treatment, yields 1,2,4-cyclohexanetricarboxylic anhydride .[2][5] This cyclic anhydride is a key intermediate for polymerization reactions.
Caption: Dehydration of CHTA to form the corresponding anhydride.
Applications
The utility of CHTA stems from the unique combination of its trifunctional nature and the properties conferred by its cycloaliphatic core.
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Polymer Building Block : CHTA is a monomer used in the synthesis of polyesters and polyamides. The non-aromatic ring structure provides excellent weatherability and UV resistance compared to polymers made from its aromatic analog, trimellitic acid.[6] These polymers are used in high-performance coatings for automotive, aerospace, and industrial applications.[6]
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Epoxy Resin Curing Agent : The anhydride derivative of CHTA is widely used as a hardener or curing agent for epoxy resins.[7] The cycloaliphatic structure imparts high heat resistance, good electrical insulation properties, and superior color stability to the cured epoxy, making it suitable for electronic components and clear coatings.
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Plasticizers and Lubricants : Triesters of CHTA, formed by reacting the acid with long-chain alcohols (C4-C10), are employed as synthetic lubricants and as non-phthalate plasticizers for polymers like PVC.[2]
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Pharmaceutical and Agrochemical Intermediate : The rigid, functionalized cyclohexane core of CHTA makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8] The all-cis isomer has been specifically cited for its potential use in antiplasmin drugs.[8]
Spectroscopic Analysis (Theoretical)
While specific, verified spectra for 1,2,4-cyclohexanetricarboxylic acid are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.
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Infrared (IR) Spectroscopy : The IR spectrum would be dominated by the carboxylic acid functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxyl groups. A strong, sharp absorption band would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The spectrum would also show C-H stretching vibrations from the cyclohexane ring's CH₂ and CH groups just below 3000 cm⁻¹.[9]
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¹H NMR Spectroscopy : The proton NMR spectrum would show a broad singlet far downfield (typically >10 ppm) corresponding to the three acidic protons of the carboxyl groups; this signal is readily exchanged with D₂O. The protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region (approximately 1.2-2.8 ppm). The specific chemical shifts and coupling patterns would be highly dependent on the stereoisomer.
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¹³C NMR Spectroscopy : The carbon NMR spectrum would show signals for the three carbonyl carbons in the downfield region (typically 170-185 ppm). The six carbons of the cyclohexane ring would appear as a set of signals in the upfield aliphatic region (approximately 25-50 ppm).
Safety and Handling
1,2,4-Cyclohexanetricarboxylic acid is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1]
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Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat when handling the compound.
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Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[8]
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First Aid : In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical attention if irritation persists.
References
-
PubChem. (n.d.). 1,2,4-Cyclohexanetricarboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Arun, K., & Slaugh, L. H. (1995). U.S. Patent No. 5,412,108. U.S. Patent and Trademark Office.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Bridging Polymers and Pharmaceuticals: The Dual Role of 1,4-Cyclohexanedicarboxylic Acid (CAS 1076-97-7). Retrieved February 15, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved February 15, 2026, from [Link]
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